3-(3-Methylpyridin-2-yl)propan-1-amine
Description
3-(3-Methylpyridin-2-yl)propan-1-amine is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound
Properties
IUPAC Name |
3-(3-methylpyridin-2-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8-4-3-7-11-9(8)5-2-6-10/h3-4,7H,2,5-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUXGDVCSRTHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylpyridin-2-yl)propan-1-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of 3-(3-Methylpyridin-2-yl)propan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylpyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-(3-Methylpyridin-2-yl)propan-1-amine serves as a building block for synthesizing more complex organic molecules and pharmaceuticals. Its unique structure allows for diverse chemical reactions, such as:
- Oxidation: Producing pyridine N-oxides.
- Reduction: Converting to piperidine derivatives.
- Substitution Reactions: Introducing various functional groups onto the pyridine ring.
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | H2O2, m-CPBA | Pyridine N-oxides |
| Reduction | LiAlH4, NaBH4 | Piperidine derivatives |
| Substitution | Alkyl halides | Substituted pyridines |
Biology
In biological research, this compound has been utilized in the study of enzyme inhibitors and receptor ligands. Its mechanism of action typically involves:
- Binding to active or allosteric sites on proteins.
- Modulating enzyme activity or receptor signaling pathways.
Case Study Example:
A study investigating the inhibitory effects of 3-(3-Methylpyridin-2-yl)propan-1-amine on specific enzymes demonstrated its potential as a therapeutic agent in treating diseases linked to enzyme dysregulation.
Industry
The compound is also significant in industrial applications, particularly in the production of:
- Agrochemicals: Used in formulations for pest control.
- Dyes and Specialty Chemicals: Acts as an intermediate in manufacturing various chemical products.
Mechanism of Action
The mechanism of action of 3-(3-Methylpyridin-2-yl)propan-1-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves binding to active sites or allosteric sites on proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylpyridin-3-yl)propan-1-amine
- 3-(4-Methylpyridin-2-yl)propan-1-amine
- 3-(3-Ethylpyridin-2-yl)propan-1-amine
Uniqueness
3-(3-Methylpyridin-2-yl)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position of the pyridine ring can affect its electronic properties and steric interactions, making it distinct from other similar compounds.
Biological Activity
Overview of 3-(3-Methylpyridin-2-yl)propan-1-amine
Chemical Structure and Properties
3-(3-Methylpyridin-2-yl)propan-1-amine, also known as a derivative of pyridine, is characterized by its amine functional group attached to a propyl chain. The presence of the methyl and pyridine groups may influence its interaction with biological systems.
Biological Activity
Pharmacological Potential
Compounds with similar structures often exhibit a range of biological activities, including:
- Neurotransmitter Modulation : Many pyridine derivatives are known to interact with neurotransmitter systems, potentially acting as agonists or antagonists at various receptors. This can lead to effects on mood, cognition, and behavior.
- Enzyme Inhibition : Certain amines can act as inhibitors for enzymes such as monoamine oxidase (MAO), which is significant in the metabolism of neurotransmitters like serotonin and dopamine.
- Antimicrobial Properties : Some studies suggest that compounds containing pyridine rings have antimicrobial effects against various pathogens, making them candidates for antibiotic development.
- Anticancer Activity : Research has indicated that certain amine derivatives can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
Case Studies and Research Findings
- Neuropharmacology : A study on similar compounds demonstrated that modifications in the alkyl chain length and substitutions on the aromatic ring significantly altered their binding affinity to serotonin receptors, suggesting potential antidepressant properties.
- Antimicrobial Studies : Research has shown that pyridine derivatives exhibit varying degrees of antibacterial activity against gram-positive and gram-negative bacteria. For instance, a related compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at certain concentrations.
- Enzyme Interaction : A study focusing on enzyme kinetics revealed that a closely related compound acted as a competitive inhibitor for MAO, providing insights into its potential use in treating depression or anxiety disorders.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
